molecular formula C16H11NO6 B12891447 6-((1,3-Dihydro-3-oxo-1-isobenzofuranyl)amino)-1,3-benzodioxole-5-carboxylic acid CAS No. 64179-32-4

6-((1,3-Dihydro-3-oxo-1-isobenzofuranyl)amino)-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B12891447
CAS No.: 64179-32-4
M. Wt: 313.26 g/mol
InChI Key: YGMLWQILEBBPDQ-UHFFFAOYSA-N
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Description

The compound 6-((1,3-Dihydro-3-oxo-1-isobenzofuranyl)amino)-1,3-benzodioxole-5-carboxylic acid features a 1,3-benzodioxole core substituted at position 5 with a carboxylic acid group and at position 6 with an amino-linked 3-oxo-1,3-dihydroisobenzofuran moiety. Its molecular formula is C₁₅H₁₁NO₆, with a molecular weight of 301.26 g/mol. The structure is stabilized by intramolecular hydrogen bonds, particularly between the carboxylic acid (O–H) and the carbonyl group of the isobenzofuran ring (O=C), as observed in analogous compounds . This dual functionality—carboxylic acid for solubility and hydrogen bonding, and the aromatic isobenzofuran for structural rigidity—makes it a candidate for pharmaceutical applications, such as drug design and enzyme targeting .

Properties

CAS No.

64179-32-4

Molecular Formula

C16H11NO6

Molecular Weight

313.26 g/mol

IUPAC Name

6-[(3-oxo-1H-2-benzofuran-1-yl)amino]-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C16H11NO6/c18-15(19)10-5-12-13(22-7-21-12)6-11(10)17-14-8-3-1-2-4-9(8)16(20)23-14/h1-6,14,17H,7H2,(H,18,19)

InChI Key

YGMLWQILEBBPDQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)O)NC3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole ring, followed by the introduction of the 3-oxo-1,3-dihydroisobenzofuran moiety through a series of condensation and cyclization reactions. The final step involves the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of this compound include derivatives with halogen, methoxy, or ester substituents. Below is a comparative analysis:

Table 1: Comparison of Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
Target Compound C₁₅H₁₁NO₆ 301.26 Amino-isobenzofuranyl, carboxylic acid Potential drug scaffold
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid C₁₅H₁₁NO₅ 285.25 Amino-isobenzofuranyl, benzoic acid Crystal structure studied; H-bonding
6-Bromo-1,3-benzodioxole-5-carboxylic acid C₈H₅BrO₄ 245.03 Bromo, carboxylic acid Industrial chemical; market growth
7-Methoxy-1,3-benzodioxole-5-carboxylic acid C₉H₈O₅ 196.16 Methoxy, carboxylic acid Research chemical; GHS safety data
Methyl ester of target compound derivative C₁₆H₁₃NO₆ 315.28 Methyl ester, amino-isobenzofuranyl Improved lipophilicity for drug delivery
Key Observations :

Substituent Impact on Solubility :

  • The carboxylic acid group enhances aqueous solubility in basic conditions (e.g., pH > 4) due to deprotonation .
  • Methoxy or halogen substituents (e.g., bromo in C₈H₅BrO₄) reduce polarity, increasing lipophilicity .

Hydrogen Bonding and Stability: The amino-isobenzofuranyl group in the target compound facilitates intramolecular H-bonding, stabilizing the structure . In contrast, ester derivatives (e.g., methyl ester) lack the acidic proton, reducing H-bond capacity but improving membrane permeability .

Electronic Effects :

  • Electron-withdrawing groups (e.g., bromo) increase the acidity of the carboxylic acid compared to electron-donating groups (e.g., methoxy) .

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